Bactericidal Activity: 4-NO2 (111380-10-0) vs. 5-NO2 Isomer (1-Methyl-4-phenyl-5-nitroimidazole) in E. coli
In a direct head-to-head comparison, the 5-nitroimidazole isomer (1-methyl-4-phenyl-5-nitroimidazole) demonstrated significant bactericidal activity against E. coli DNA repair mutants, whereas the 4-nitroimidazole (1-methyl-4-nitro-5-phenylimidazole, compound 6) showed markedly reduced activity, with the bacteria being described as 'fairly resistant' [1]. This result aligns with the established class-level principle that 4-nitroimidazoles are significantly less active than 5-nitroimidazoles against anaerobes [2].
| Evidence Dimension | Bactericidal activity against E. coli DNA repair mutants |
|---|---|
| Target Compound Data | Fairly resistant (lack of potent bactericidal activity) |
| Comparator Or Baseline | 1-Methyl-4-phenyl-5-nitroimidazole (5-NO2 isomer) and metronidazole |
| Quantified Difference | Sensitive for 5-NO2 isomer and metronidazole vs. resistant for 4-NO2 isomer |
| Conditions | E. coli mutants with defects in DNA repair |
Why This Matters
This demonstrates the compound's essential role as a negative control; its lack of activity is its key differentiator, making it indispensable for validating assays and mechanistic studies focused on 5-nitroimidazole activity.
- [1] Ehlhardt, W. J., Beaulieu, B. B., Jr, & Goldman, P. (1988). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Journal of Medicinal Chemistry, 31(2), 323–329. https://doi.org/10.1021/jm00397a009 View Source
- [2] Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1328. https://doi.org/10.1021/jm801246z View Source
